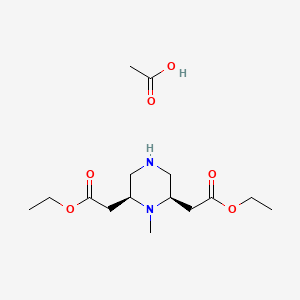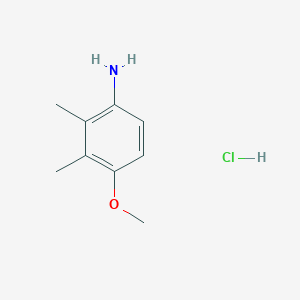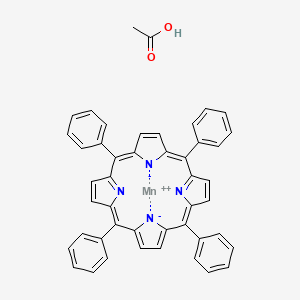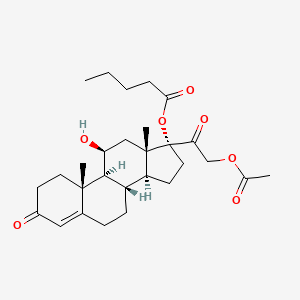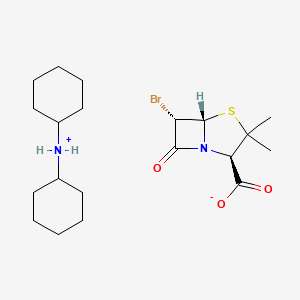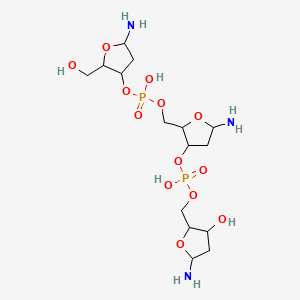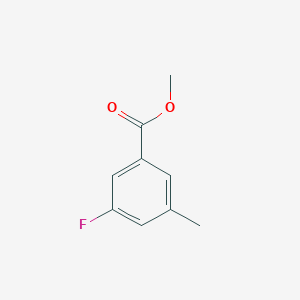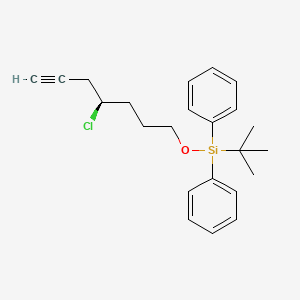
(R)-4-Chloro-7-(tert-butyldiphenylsilyloxy)-1-heptyne
描述
®-4-Chloro-7-(tert-butyldiphenylsilyloxy)-1-heptyne is an organic compound that features a unique combination of functional groups, including a chloro group, a silyloxy group, and an alkyne
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Chloro-7-(tert-butyldiphenylsilyloxy)-1-heptyne typically involves the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The chloro group is introduced via a substitution reaction, and the alkyne functionality is incorporated through a coupling reaction with an appropriate alkyne precursor .
Industrial Production Methods
Industrial production of ®-4-Chloro-7-(tert-butyldiphenylsilyloxy)-1-heptyne follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The scalability of the synthesis is crucial for its application in various industries.
化学反应分析
Types of Reactions
®-4-Chloro-7-(tert-butyldiphenylsilyloxy)-1-heptyne undergoes several types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, and the alkyne can be hydrogenated to form alkanes.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-4-Chloro-7-(tert-butyldiphenylsilyloxy)-1-heptyne has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-4-Chloro-7-(tert-butyldiphenylsilyloxy)-1-heptyne involves its reactivity with various chemical reagents. The silyloxy group provides steric protection to the molecule, while the chloro and alkyne groups offer sites for further chemical modifications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
- ®-4-Chloro-7-(tert-butyldimethylsilyloxy)-1-heptyne
- ®-4-Chloro-7-(tert-butyldiphenylsilyloxy)-1-octyne
- ®-4-Chloro-7-(tert-butyldiphenylsilyloxy)-1-hexene
Uniqueness
®-4-Chloro-7-(tert-butyldiphenylsilyloxy)-1-heptyne is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The tert-butyldiphenylsilyloxy group offers enhanced protection compared to other silyl groups, making it more resistant to acidic and nucleophilic conditions .
属性
IUPAC Name |
tert-butyl-[(4R)-4-chlorohept-6-ynoxy]-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClOSi/c1-5-13-20(24)14-12-19-25-26(23(2,3)4,21-15-8-6-9-16-21)22-17-10-7-11-18-22/h1,6-11,15-18,20H,12-14,19H2,2-4H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDIOEJLSJMTDN-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC(CC#C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@H](CC#C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



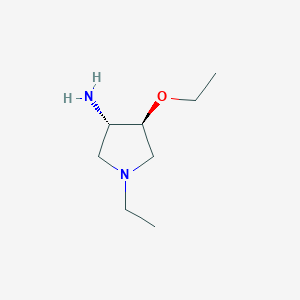
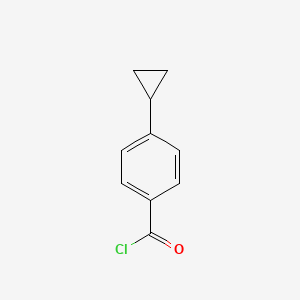
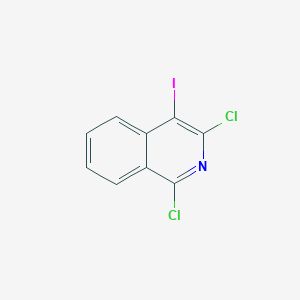
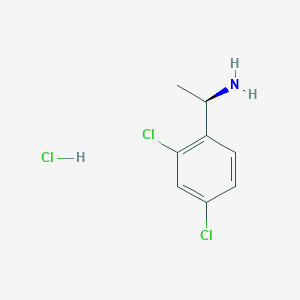
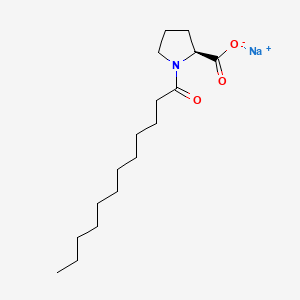
![2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1419030.png)
